(5-Bromo-2-thienyl)(4-methylphenyl)methanone
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Overview
Description
“(5-Bromo-2-thienyl)(4-methylphenyl)methanone” is a chemical compound with the molecular formula C12H9BrOS . Its average mass is 281.168 Da and its monoisotopic mass is 279.955750 Da .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-thienyl)(4-methylphenyl)methanone” consists of a bromothiophene ring and a methylphenyl ring connected by a carbonyl group . The exact structure can be represented by the InChI string:InChI=1S/C12H9BrOS/c1-8-2-4-9 (5-3-8)12 (14)10-6-7-11 (13)15-10/h2-7H,1H3
. Physical And Chemical Properties Analysis
“(5-Bromo-2-thienyl)(4-methylphenyl)methanone” has a density of 1.5±0.1 g/cm3 and a boiling point of 392.3±32.0 °C at 760 mmHg . The compound is characterized by a topological polar surface area of 45.3 Ų and a XLogP3-AA value of 4.7 , indicating its lipophilicity.Scientific Research Applications
Intermediate in Drug Synthesis
“(5-Bromo-2-thienyl)(4-methylphenyl)methanone” can be used as an intermediate in the synthesis of various drugs . For instance, it can be used in the preparation of Canagliflozin , a sodium-dependent glucose co-transporter 2 inhibitor used in the treatment of type 2 diabetes .
Antidiabetic Agent
This compound has potential applications as an antidiabetic agent . It can be used to prepare Canagliflozin (C175190), a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
Mechanism of Action
- Thiazoles, including this compound, are known to exhibit various activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
- Electrophilic substitution can occur at the C-5 atom, while nucleophilic substitution can occur at the C-2 atom .
- Thiazoles are found in biologically active compounds like antimicrobial drugs, antiretrovirals, antifungals, and antineoplastics .
- Absorption: The compound’s solubility and lipophilicity influence its absorption. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
properties
IUPAC Name |
(5-bromothiophen-2-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUQOSHVWCWTMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone |
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